molecular formula C13H11F2NO2 B1384878 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate CAS No. 943541-40-0

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No. B1384878
Key on ui cas rn: 943541-40-0
M. Wt: 251.23 g/mol
InChI Key: JKSSVYBANQTVNY-UHFFFAOYSA-N
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Patent
US08507676B2

Procedure details

To a suspension of 6-iodo-quinoline (1.0 g, 4 mmol) and Cu(0) (559 mg, 8.8 mmol) in dry DMSO was added bromodifluoro-acetic acid ethyl ester (893 mg, 4.4 mmol). The reaction mixture was stirred under N2 at 55° C. for 15 h. The mixture was poured in a solution of K2CO3 and extracted with EtOAc. The organic layer was collected and dried over MgSO4. The crude was purified by silica gel column to give the title compound as a red oil (310 mg, 30%). 1H-NMR (400 MHz, CDCl3) δ ppm 1.33 (t, 3H), 4.334 (q, 2H), 7.52 (m, 1H), 7.93 (m, 1H), 8.15 (s, 1H), 8.20-8.23 (m, 2H), 9.03 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(0)
Quantity
559 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[CH2:12]([O:14][C:15](=[O:20])[C:16](Br)([F:18])[F:17])[CH3:13].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH2:12]([O:14][C:15](=[O:20])[C:16]([F:18])([F:17])[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2)[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C2C=CC=NC2=CC1
Name
Cu(0)
Quantity
559 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
893 mg
Type
reactant
Smiles
C(C)OC(C(F)(F)Br)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2 at 55° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)OC(C(C=1C=C2C=CC=NC2=CC1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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